- Synthesis of Arylstannanes from ArylaminesOrganometallics, 2001, 20(15), 3358-3360,
Cas no 934-56-5 (Trimethylphenyltin)
Trimethylphenyltin is a versatile organotin compound known for its exceptional stability and high thermal resistance. It exhibits strong coordination properties, making it ideal for applications in organometallic chemistry. This compound offers high purity, ensuring reliable performance in various reactions and processes. Its unique structure allows for controlled reactivity, enhancing the efficiency of chemical syntheses.

Trimethylphenyltin structure
商品名:Trimethylphenyltin
Trimethylphenyltin 化学的及び物理的性質
名前と識別子
-
- Stannane,trimethylphenyl-
- Trimethyl(Phenyl)Tin
- trimethyl(phenyl)stannane
- Trimethylphenyltin
- 2-trimethylstannylbenzene
- phenyltrimethylstannane
- PHENYLTRIMETHYLTIN
- Stannane,trimethylphenyl
- Trimethylphenylstannane
- Tin, trimethylphenyl- (6CI, 7CI)
- Trimethylphenylstannane (ACI)
- Trimethylmonophenyltin
- Trimethylstannylbenzene
- Stannane, trimethylphenyl-
- 934-56-5
- Phenyltrimethyl tin
- Trimethyl(phenyl)tin, 98%
- trimethylphenyl tin
- DB-057401
- AKOS025293863
- Phenyltrimethylstannane; Phenyltrimethyltin; Trimethylmonophenyltin; Trimethylphenylstannane; Trimethylstannylbenzene
- J-525105
- DTXSID60239415
- InChI=1/C6H5.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H3
- Tin, trimethylphenyl-
-
- MDL: MFCD00134316
- インチ: 1S/C6H5.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H3;
- InChIKey: COHOGNZHAUOXPA-UHFFFAOYSA-N
- ほほえんだ: C1C=CC([Sn](C)(C)C)=CC=1
計算された属性
- せいみつぶんしりょう: 242.01200
- どういたいしつりょう: 242.011753g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 95.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0Ų
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.327 g/mL at 25 °C(lit.)
- ゆうかいてん: −51 °C (lit.)
- ふってん: 88 °C/16 mmHg(lit.)
- フラッシュポイント: 華氏温度:168.8°f< br / >摂氏度:76°C< br / >
- 屈折率: n20/D 1.5357(lit.)
- PSA: 0.00000
- LogP: 2.23180
- ようかいせい: 未確定
Trimethylphenyltin セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H300-H310-H330-H410
- 警告文: P260-P264-P273-P280-P284-P301+P310
- 危険物輸送番号:UN 2788 6.1/PG 3
- WGKドイツ:2
- 危険カテゴリコード: 26/27/28-50/53
- セキュリティの説明: S26; S27; S28; S45; S60; S61
-
危険物標識:
- 包装等級:II
- セキュリティ用語:6.1(a)
- 危険レベル:6.1(a)
- 包装グループ:II
- リスク用語:R26/27/28; R50/53
Trimethylphenyltin 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Trimethylphenyltin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 366331-1G |
Trimethylphenyltin |
934-56-5 | 1g |
¥710.87 | 2023-12-07 | ||
TRC | T796630-1g |
Trimethylphenyltin |
934-56-5 | 1g |
$ 138.00 | 2023-09-05 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 366331-5G |
Trimethylphenyltin |
934-56-5 | 5g |
¥1299.15 | 2023-12-07 | ||
TRC | T796630-10g |
Trimethylphenyltin |
934-56-5 | 10g |
$ 1068.00 | 2023-09-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00387-5g |
Trimethyl(phenyl)stannane |
934-56-5 | 98% | 5g |
¥1538.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00387-1g |
Trimethyl(phenyl)stannane |
934-56-5 | 98% | 1g |
¥848.0 | 2024-07-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-237342-1 g |
Trimethyl(phenyl)tin, |
934-56-5 | ≥97% | 1g |
¥301.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-237342-1g |
Trimethyl(phenyl)tin, |
934-56-5 | ≥97% | 1g |
¥301.00 | 2023-09-05 | |
Aaron | AR003VSL-1g |
Trimethyl(phenyl)tin |
934-56-5 | 98% | 1g |
$124.00 | 2025-02-12 |
Trimethylphenyltin 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Solvents: Ammonia
リファレンス
ごうせいかいろ 2
ごうせいかいろ 3
はんのうじょうけん
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: Toluene
リファレンス
- Nickel-Catalyzed Acylstannylation of 1,3-Dienes: Synthesis and Reaction of ε-OxoallylstannanesJournal of the American Chemical Society, 2000, 122(37), 9030-9031,
ごうせいかいろ 4
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
リファレンス
- Reactions of trialkylstannane anions, R3Sn-, with arylstannanes, ArSnR3Bulletin of the Chemical Society of Japan, 1987, 60(9), 3299-306,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane
1.2 Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
リファレンス
- Phenyl-substituted 2,2':6',2''-terpyridine as a new series of fluorescent compounds-their photophysical properties and fluorescence tuningJournal of the Chemical Society, 2001, (7), 1045-1050,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Sodium Solvents: Hexamethylphosphoramide ; 20 min, rt; 2 - 3 h, rt
1.2 20 min, rt
1.2 20 min, rt
リファレンス
- Reactions of trimethylstannide and trimethylsiliconide anions with aromatic and heteroaromatic substratesJournal of Physical Organic Chemistry, 2002, 15(12), 889-893,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Silver carbonate Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Dimethylacetamide ; 1 h, 140 °C
リファレンス
- Synthesis of arylstannanes by palladium-catalyzed desulfitative coupling reaction of sodium arylsulfinates with distannanesTetrahedron Letters, 2018, 59(45), 4019-4023,
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate Solvents: Acetonitrile ; rt; 30 min, rt
リファレンス
- Synthesis of Aryl Trimethylstannane via BF3·OEt2-Mediated Cross-Coupling of Hexaalkyl Distannane Reagent with Aryl Triazene at Room TemperatureJournal of Organic Chemistry, 2019, 84(1), 463-471,
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
はんのうじょうけん
1.1 Solvents: Diethyl ether
リファレンス
- Organometallic compounds. LXXII. Reactions of racemic tetraorganotin compounds with butyllithium and with lithium aluminum hydrideJournal of Organometallic Chemistry, 1981, 216(3), 371-6,
ごうせいかいろ 16
ごうせいかいろ 17
ごうせいかいろ 18
はんのうじょうけん
1.1 Solvents: Acetonitrile ; rt
リファレンス
- Visible-Light-Driven Synthesis of Arylstannanes from Arylazo SulfonesOrganic Letters, 2019, 21(13), 5187-5191,
ごうせいかいろ 19
ごうせいかいろ 20
はんのうじょうけん
1.1 Catalysts: Palladium chloride , 1,1′-(1,4-Butanediyl)bis[1,1-dicyclohexylphosphine] Solvents: o-Xylene ; 10 h, 140 °C
リファレンス
- Synthesis of Arylstannanes via Palladium-Catalyzed Decarbonylative Coupling of Aroyl FluoridesAdvanced Synthesis & Catalysis, 2020, 362(4), 776-781,
Trimethylphenyltin Raw materials
- Trimethyltin chloride
- Trimethylphenylammonium Iodide
- Benzenesulfinic acid, sodium salt
- Diazene,1-(methylsulfonyl)-2-phenyl-
- (1E)-1-phenyl-3,3-di(propan-2-yl)triaz-1-ene
- Sodium, (trimethylstannyl)-
- Iodobenzene
- Phosphoric acid,diethyl phenyl ester
- Stannane,methyltriphenyl-
- Benzoyl fluoride
- Stannane, benzoyltrimethyl-
- phenyllithium
- Hexamethylditin
- Lithium, (trimethylstannyl)-
Trimethylphenyltin Preparation Products
Trimethylphenyltin 関連文献
-
Joo Young Shim,Jiyeon Baek,Juae Kim,Song Yi Park,Jinwoo Kim,Il Kim,Ho Hwan Chun,Jin Young Kim,Hongsuk Suh Polym. Chem. 2015 6 6011
-
Joseph W. Waggoner,Mikhail Belkin,Karen L. Sutton,Joseph A.caruso,Harry B. Fannin J. Anal. At. Spectrom. 1998 13 879
-
Shuichi Oi,Mitsutoshi Moro,Yoshio Inoue Chem. Commun. 1997 1621
-
Mark C. McCairn,Theo Kreouzis,Michael L. Turner J. Mater. Chem. 2010 20 1999
-
Chiara Ottone,Philippe Berrouard,Guy Louarn,Serge Beaupré,David Gendron,Malgorzata Zagorska,Patrice Rannou,Ahmed Najari,Said Sadki,Mario Leclerc,Adam Pron Polym. Chem. 2012 3 2355
-
Carmen L. Gott-Betts,Alfred A. Burney-Allen,David L. Wheeler,Malika Jeffries-EL Mater. Adv. 2022 3 4831
-
J. B. Pedley,H. A. Skinner Trans. Faraday Soc. 1959 55 544
-
8. Reduction of aryltrimethylsilanes as a synthetic method. Part I. Electrochemical reductionColin Eaborn,Richard A. Jackson,Ronald Pearce J. Chem. Soc. Perkin Trans. 1 1974 2055
-
Elizabeth Amir,Masahito Murai,Roey J. Amir,John S. Cowart,Michael L. Chabinyc,Craig J. Hawker Chem. Sci. 2014 5 4483
-
10. A catalytic and mechanistic investigation of a PCP pincer palladium complex in the Stille reactionDaniel Olsson,Patrik Nilsson,Mostafa El Masnaouy,Ola F. Wendt Dalton Trans. 2005 1924
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